molecular formula C18H24N2O4S B7019441 N,N-dimethyl-3-[2-(2-oxocyclopentyl)pyrrolidine-1-carbonyl]benzenesulfonamide

N,N-dimethyl-3-[2-(2-oxocyclopentyl)pyrrolidine-1-carbonyl]benzenesulfonamide

Cat. No.: B7019441
M. Wt: 364.5 g/mol
InChI Key: IPKGQFYCYKCYHV-UHFFFAOYSA-N
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Description

N,N-dimethyl-3-[2-(2-oxocyclopentyl)pyrrolidine-1-carbonyl]benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrolidine ring, a cyclopentanone moiety, and a benzenesulfonamide group, making it an interesting subject for chemical research and industrial applications.

Properties

IUPAC Name

N,N-dimethyl-3-[2-(2-oxocyclopentyl)pyrrolidine-1-carbonyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4S/c1-19(2)25(23,24)14-7-3-6-13(12-14)18(22)20-11-5-9-16(20)15-8-4-10-17(15)21/h3,6-7,12,15-16H,4-5,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPKGQFYCYKCYHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)N2CCCC2C3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-3-[2-(2-oxocyclopentyl)pyrrolidine-1-carbonyl]benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane.

    Introduction of the Cyclopentanone Moiety: The cyclopentanone group can be introduced via a Friedel-Crafts acylation reaction using cyclopentanone and an acyl chloride.

    Attachment of the Benzenesulfonamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-3-[2-(2-oxocyclopentyl)pyrrolidine-1-carbonyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

N,N-dimethyl-3-[2-(2-oxocyclopentyl)pyrrolidine-1-carbonyl]benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N,N-dimethyl-3-[2-(2-oxocyclopentyl)pyrrolidine-1-carbonyl]benzenesulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-3-[2-(2-oxocyclohexyl)pyrrolidine-1-carbonyl]benzenesulfonamide
  • N,N-dimethyl-3-[2-(2-oxocyclopentyl)pyrrolidine-1-carbonyl]benzenesulfonyl chloride

Uniqueness

N,N-dimethyl-3-[2-(2-oxocyclopentyl)pyrrolidine-1-carbonyl]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.

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